molecular formula C21H20FNO2 B2519381 5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one CAS No. 338793-13-8

5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

Cat. No.: B2519381
CAS No.: 338793-13-8
M. Wt: 337.394
InChI Key: QYOVIQBZEFMAPV-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C21H20FNO2 and its molecular weight is 337.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

Research has advanced in the synthesis and understanding of complex structures related to 5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one. For instance, Kametani et al. (1971) explored phenolic cyclization processes that contribute to the synthesis of related isoquinoline derivatives under basic conditions, revealing pathways for creating complex cyclic compounds (Kametani, Kigasawa, Hiiragi, & Ishimaru, 1971). Similarly, studies on crystal packing and weak interactions in 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives by Choudhury et al. (2003) emphasize the influence of organic fluorine in determining molecular conformations and intermolecular interactions, which is crucial for designing compounds with desired physical and chemical properties (Choudhury, Nagarajan, & Row, 2003).

Antidepressant and Antitumor Potentials

The compound's derivatives have shown promise in the field of medicinal chemistry, particularly in the development of antidepressant and antitumor agents. Houlihan et al. (1983) identified a series of related compounds that exhibited potential antidepressant activity, comparing favorably with established treatments like imipramine (Houlihan, Gogerty, Parrino, & Ryan, 1983). Additionally, Chou et al. (2010) have synthesized novel derivatives showing significant cytotoxic activity against tumor cell lines, indicating the compound's relevance in anticancer drug development (Chou et al., 2010).

Photophysical Properties and Material Science Applications

In material science, derivatives of this compound have been investigated for their photophysical properties. For instance, Ün et al. (2017) synthesized fluorophore molecules combining naphthalimide and phosphazene groups, demonstrating significant fluorescence emission. This research indicates potential applications in developing new fluorescent materials for imaging and sensing technologies (Ün, Topal, & Zorlu, 2017).

Dopamine Receptor Ligands

Claudi et al. (2000) explored derivatives as ligands for dopamine receptors, highlighting the utility of such compounds in neurological research and potential therapeutic applications for disorders involving dopamine system dysregulation (Claudi et al., 2000).

Properties

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-16-7-5-13(6-8-16)15-11-18(24)20(19(25)12-15)21-17-4-2-1-3-14(17)9-10-23-21/h1-8,15,21,23-24H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOVIQBZEFMAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=C(CC(CC3=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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